molecular formula C23H22FN3S B2475459 (2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 477297-65-7

(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile

Cat. No.: B2475459
CAS No.: 477297-65-7
M. Wt: 391.51
InChI Key: MATMOJITHYBYFF-CPNJWEJPSA-N
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Description

This compound belongs to the family of thiazole-based acrylonitrile derivatives, characterized by a propenenitrile backbone conjugated to a 1,3-thiazol-2-yl moiety. Key structural features include:

  • Thiazole ring: A 1,3-thiazole substituted at the 4-position with a 4-(2-methylpropyl)phenyl group, enhancing lipophilicity and steric bulk .
  • Amino substituent: A 3-fluoro-4-methylphenylamino group at the β-position of the acrylonitrile, contributing electronic effects (via fluorine) and moderate hydrophobicity (via methyl) .
  • Stereochemistry: The (2E)-configuration ensures planar geometry, critical for π-π stacking interactions with biological targets .

Thiazole derivatives are widely explored for kinase inhibition, anti-inflammatory activity, and antimicrobial properties . This compound’s design likely optimizes target binding and pharmacokinetic properties through balanced lipophilicity and electronic modulation.

Properties

IUPAC Name

(E)-3-(3-fluoro-4-methylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3S/c1-15(2)10-17-5-7-18(8-6-17)22-14-28-23(27-22)19(12-25)13-26-20-9-4-16(3)21(24)11-20/h4-9,11,13-15,26H,10H2,1-3H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATMOJITHYBYFF-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a prop-2-enenitrile backbone, an amino group attached to a fluorinated phenyl ring , and a thiazole moiety . The presence of these functional groups suggests diverse chemical properties and biological effects. The structural formula can be represented as follows:

C20H22FN3S\text{C}_{20}\text{H}_{22}\text{F}\text{N}_{3}\text{S}

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including antitumor , anti-inflammatory , and antimicrobial properties. The thiazole and chromone moieties are particularly noted for their roles in enhancing biological activity.

The presence of the thiazole ring is significant as it is commonly associated with antifungal and anticancer activities. Studies suggest that thiazole-containing compounds can act as inhibitors of enzymes involved in critical biological pathways. For instance, they may inhibit the 14α-demethylase enzyme , which is crucial for fungal sterol biosynthesis, thereby exhibiting antifungal properties .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the electronegativity of substituents on the phenyl rings significantly impacts biological activity. Compounds with electronegative atoms like fluorine and chlorine at the para position tend to exhibit enhanced antifungal activity compared to those with less electronegative substituents .

Table 1: Comparison of Structural Features and Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundFluorinated phenyl, thiazole moietyAntitumor, antifungal potential
4-MethylthiazoleThiazole structureAntimicrobial
7-HydroxychromoneChromone structureAntioxidant
5-FluoroindoleFluorinated aromaticAntitumor

Case Study: Antifungal Activity

A related study investigated a series of thiazole derivatives for their antifungal activity against Candida albicans and Candida parapsilosis. Compounds similar in structure to our target compound showed significant activity with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .

Pharmacokinetics and ADME Properties

Understanding the absorption , distribution , metabolism , and excretion (ADME) properties is crucial for evaluating the drug-likeness of this compound. While specific ADME data for this compound is not available, compounds with similar structures have demonstrated favorable pharmacokinetic profiles, suggesting potential for further development in drug formulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core scaffold with several acrylonitrile-thiazole derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name / ID Thiazole Substituent Amino Substituent Key Differences & Implications
Target Compound 4-[4-(2-Methylpropyl)phenyl] 3-Fluoro-4-methylphenyl Balanced lipophilicity; fluorine enhances electronegativity for hydrogen bonding .
(2E)-3-(4-Chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-(3-Oxobenzo[f]chromen-2-yl) 4-Chlorophenyl Chromenyl group increases aromaticity but reduces solubility; Cl vs. F alters electronic effects.
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 4-(3,4-Dimethoxyphenyl) 4-Nitrophenyl Nitro group confers strong electron-withdrawing effects; methoxy improves solubility .
(2E)-3-[(4-Bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-(4-Methylphenyl) 4-Bromophenyl Bromine’s steric bulk may hinder target binding compared to fluorine .
(E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile 4-(3,4-Dichlorophenyl) 4-Phenoxyphenyl Dichlorophenyl increases hydrophobicity; phenoxy group may enhance π-stacking .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs): The fluorine atom in the target compound (vs. Cl in or NO₂ in ) provides moderate electronegativity, optimizing hydrogen bonding without excessive polarity .
  • Lipophilicity : The 4-(2-methylpropyl)phenyl group enhances membrane permeability compared to smaller substituents (e.g., methyl in ) or polar groups (e.g., methoxy in ) .
  • Steric Effects : Bulky substituents like bromine () or chromenyl () may reduce binding affinity to flat enzymatic pockets, whereas the target compound’s 2-methylpropyl balances bulk and flexibility.

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